molecular formula C19H21NO3 B268442 4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B268442
M. Wt: 311.4 g/mol
InChI Key: ZKFNVZYYRKIFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide binds to the active site of BTK and other kinases, preventing their activity and inhibiting downstream signaling pathways that promote cancer cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects:
4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also been shown to be well-tolerated in preclinical studies, with no significant side effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a potent and selective inhibitor of several kinases that are involved in cancer cell proliferation and survival, making it a promising candidate for the treatment of various types of cancer. However, like all experimental drugs, there are limitations to its use in lab experiments, including the need for further optimization of dosing and administration routes, as well as the need for more extensive safety and toxicity studies.

Future Directions

There are several future directions for the development of 4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One potential application is in combination therapies with other chemotherapeutic agents, which could enhance treatment outcomes and reduce the risk of drug resistance. Another potential direction is the development of 4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide analogs with improved pharmacokinetic and pharmacodynamic properties, which could further enhance the effectiveness of the compound. Additionally, there is a need for further preclinical studies to better understand the mechanisms of action and potential side effects of 4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide.

Synthesis Methods

The synthesis of 4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-(tetrahydro-2-furanylmethoxy)aniline, followed by further reactions to form the final product. The process has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and AKT. 4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to enhance the activity of chemotherapy drugs, suggesting that it could be used in combination therapies to improve treatment outcomes.

properties

Product Name

4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-methyl-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO3/c1-14-7-9-15(10-8-14)19(21)20-16-4-2-5-17(12-16)23-13-18-6-3-11-22-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,20,21)

InChI Key

ZKFNVZYYRKIFOE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

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